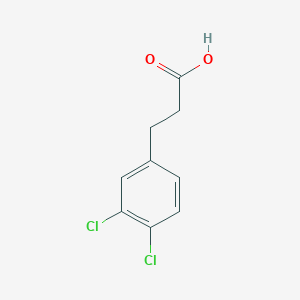

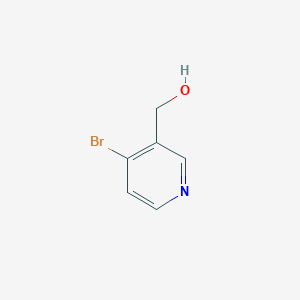

(4-溴吡啶-3-基)甲醇

货号 B177157

CAS 编号:

197007-87-7

分子量: 188.02 g/mol

InChI 键: DDZMBVCLSZAYOT-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

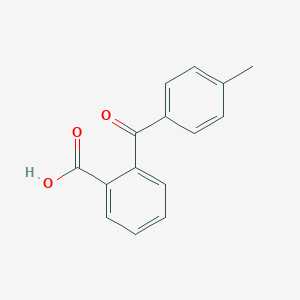

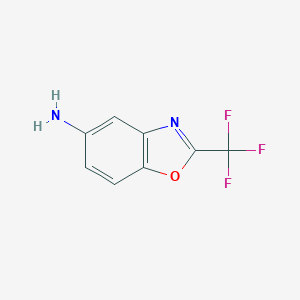

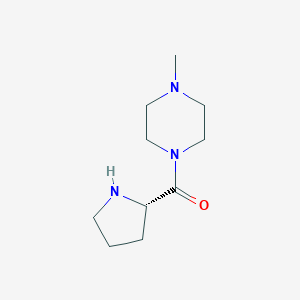

“(4-Bromopyridin-3-yl)methanol” is a chemical compound with the molecular formula C6H6BrNO . It is used as an active pharmaceutical ingredient and a pharmaceutical adjuvant .

Molecular Structure Analysis

The molecular structure of “(4-Bromopyridin-3-yl)methanol” can be represented by the InChI code: 1S/C6H6BrNO/c7-5-1-2-8-6(3-5)4-9/h1-3,9H,4H2 . This indicates that the molecule consists of a bromopyridinyl group attached to a methanol group.Physical And Chemical Properties Analysis

“(4-Bromopyridin-3-yl)methanol” appears as a white to pale reddish yellow to orange to brown solid or liquid . Other physical and chemical properties such as density, boiling point, and vapor pressure are not available in the search results.科学研究应用

1. 合成和结构分析:

- (4-溴吡啶-3-基)甲醇用于合成复杂化合物。例如,它在合成多形和同分异构的镍(II)硫氰酸盐配合物中发挥作用,这些配合物具有有趣的性质,并在材料科学中具有潜在应用(Krebs, Ceglarska, & Näther, 2021)。

2. 催化和有机转化:

- 该化合物参与苄基哌啶的环保合成。它在温度程序脱氧和杂环饱和中的作用对这些合成至关重要(Ágai, Proszenyák, Tárkányi, Vida, & Faigl, 2004)。

3. 金属配合物的形成:

- 它用于制备各种金属配合物,这对配位化学和在催化中的潜在应用具有影响(Isobe, Nakamura, Miwa, & Kawaguchi, 1987)。

4. 不对称合成:

- (4-溴吡啶-3-基)甲醇用于不对称合成某些化合物,展示了其在创造具有特定手性性质的分子中的重要性(Durán-Galván & Connell, 2010)。

5. 模拟金属结合位点:

- 研究表明其用于制备模拟类似碳酸酐酶等酶的金属结合位点的化合物。这对理解和潜在操纵酶活性具有重要意义(Hannon, Mayers, & Taylor, 1998)。

6. 超分子化学:

- 它还参与形成某些铜(II)配合物的超分子结构。这一研究领域对于开发新材料和理解分子相互作用具有重要意义(Suksangpanya et al., 2004)。

安全和危害

属性

IUPAC Name |

(4-bromopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-6-1-2-8-3-5(6)4-9/h1-3,9H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDZMBVCLSZAYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00331088 | |

| Record name | (4-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Bromopyridin-3-yl)methanol | |

CAS RN |

197007-87-7 | |

| Record name | (4-bromopyridin-3-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00331088 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

4-Bromo-pyridine-3-carbaldehyde (240 mg) in ethanol (10 mL) at 0° C. was treated with sodium borohydride (139 mg) for 30 min. The reaction mixture was then diluted with ethyl acetate and washed with aqueous ammonium chloride and brine to yield (4-bromo-pyridin-3-yl)-methanol as a white solid.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。